molecular formula C7H6Cl2N2O2S B1403751 1H-Benzimidazole-5-sulfonyl chloride hydrochloride CAS No. 1956321-85-9

1H-Benzimidazole-5-sulfonyl chloride hydrochloride

Cat. No. B1403751
M. Wt: 253.11 g/mol
InChI Key: XESBSBJNPJQJAV-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H5ClN2O2S. It is a solid substance .


Molecular Structure Analysis

The InChI code for 1H-Benzimidazole-5-sulfonyl chloride hydrochloride is 1S/C7H5ClN2O2S.ClH/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1H-Benzimidazole-5-sulfonyl chloride hydrochloride is a solid substance . It has a molecular weight of 253.11 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis Methods

1H-Benzimidazole-5-sulfonyl chloride hydrochloride is a compound with notable applications and synthesis methods in scientific research. A general method for synthesizing benzimidazole-4-sulfonamides, which can be linked to the chemical family of 1H-Benzimidazole-5-sulfonyl chloride hydrochloride, involves using commercially available benzothiadiazole-4-sulfonyl chloride as a benzimidazole equivalent. This method allows for the creation of substituted benzimidazole sulfonamides through a highly chemoselective reductive desulfurization process (Rosen et al., 2009). Additionally, the compound has been synthesized by condensing 5-substituted-2-(1-H-benzimidazole)-sulfonyl chloride with various aminoheterocycles, displaying significant antimicrobial potency against bacterial and fungal strains (Rane et al., 2010).

Catalytic and Chemical Applications

The compound has found applications as a catalyst in chemical reactions. For instance, 1,3-disulfonic acid benzimidazolium chloride, a related ionic liquid, has been utilized as a catalyst for the synthesis of highly functionalized tetrahydropyridine under solvent-free conditions. This method highlights its potential as an efficient, homogeneous, and recyclable catalyst in green chemistry protocols (Abbasi, 2015). Similarly, visible-light-driven sulfonylation/cyclization reactions have been conducted using benzimidazole compounds as substrates to synthesize sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones, revealing its utility in developing potential antitumor lead compounds (Wang et al., 2021).

Biological and Pharmaceutical Applications

In the pharmaceutical domain, benzimidazole derivatives, including those related to 1H-Benzimidazole-5-sulfonyl chloride hydrochloride, have exhibited a range of bioactivities. They are central to the synthesis of new compounds with potential as antibacterial, antifungal, anti-inflammatory, antiproliferative, and other pharmacological activities. The synthesis and bioactivities of benzimidazole-sulfonyl hybrids have been extensively studied, highlighting their significance in the fields of pharmaceuticals and medicinal chemistry (Mulugeta & Samuel, 2022).

Safety And Hazards

The compound is labeled with the signal word “Danger”. Hazard statements include H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation. Precautionary statements include P260, P261, P264, P271, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P310, P403 + P233, P405, P501 .

properties

IUPAC Name

3H-benzimidazole-5-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S.ClH/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESBSBJNPJQJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-5-sulfonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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